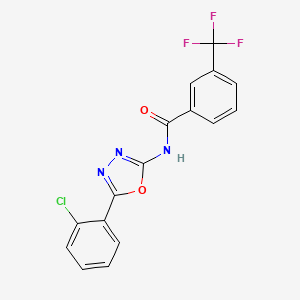

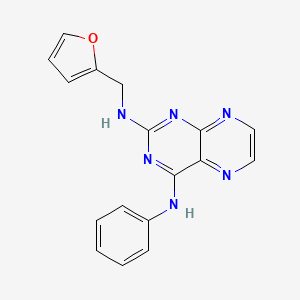

![molecular formula C13H10ClNO4S B2518266 3-[(3-Chlorophenyl)sulfamoyl]benzoic acid CAS No. 306955-84-0](/img/structure/B2518266.png)

3-[(3-Chlorophenyl)sulfamoyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[(3-Chlorophenyl)sulfamoyl]benzoic acid is a useful research compound. Its molecular formula is C13H10ClNO4S and its molecular weight is 311.74. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activities

Compounds related to 3-[(3-Chlorophenyl)sulfamoyl]benzoic acid, such as 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, have been synthesized and evaluated for their anticonvulsant activities. Research indicates that certain derivatives exhibit marked anticonvulsant activity in mice, highlighting the potential of these compounds in developing new therapeutic agents for epilepsy and related disorders (H. Uno et al., 1979).

Organic Synthesis and Reactivity

The reactivity of benzoic acid derivatives, including those with sulfamoyl groups, towards various nucleophiles has been extensively studied. Such research contributes to the development of new synthetic methodologies for functionalized aromatic compounds, which are valuable in pharmaceutical chemistry and materials science (P. Pouzet et al., 1998).

Environmental Applications

Studies on the degradation and transformation of benzophenone and its derivatives under environmental conditions, such as water treatment processes, provide insights into the fate and removal efficiency of these compounds in natural and engineered systems. For instance, the ozonation process has been investigated for its effectiveness in degrading benzophenone-3, a compound structurally related to this compound, highlighting the environmental impact and potential risks associated with these substances (Yangling Guo et al., 2016).

Materials Science and Sensing Applications

The design and synthesis of novel materials, including organic semiconductors and sensors, are another area where these compounds find application. For example, sulfonamide-conjugated benzo-[2,1-b:3,4-b']bithiophene semiconductors have been developed for specific anion detection, demonstrating the versatility of sulfamoylbenzoic acid derivatives in creating sensitive and selective chemical sensors (H. Aboubakr et al., 2013).

Proton Exchange Membranes

In the field of energy, sulfonated poly(p-phenylene) derivatives synthesized from compounds related to this compound have shown potential as materials for proton exchange membranes, which are critical components in fuel cell technology. This research not only expands the application of these compounds but also contributes to the development of renewable energy technologies (H. Ghassemi & J. Mcgrath, 2004).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 , which provide guidance on how to handle the compound safely.

Properties

IUPAC Name |

3-[(3-chlorophenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO4S/c14-10-4-2-5-11(8-10)15-20(18,19)12-6-1-3-9(7-12)13(16)17/h1-8,15H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSIMYDXHDUFTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyclopropylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2518185.png)

![N-(4-fluorobenzyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2518189.png)

![2-[(1E)-[(naphthalen-1-yl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B2518191.png)

![N-cyclopentyl-2-(methylsulfanyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2518201.png)

![2-(3-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2518202.png)

![1,3-dimethyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2518204.png)

![5-chloro-4-{[(2,4-dimethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2518206.png)